molecular formula C24H25ClN6O2S B1218473 Folaprim CAS No. 37357-69-0

Folaprim

Cat. No.: B1218473
CAS No.: 37357-69-0
M. Wt: 497 g/mol
InChI Key: DPHWJXXMMQWNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folaprim (chemical name: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) is a synthetic diaminopyrimidine antimicrobial agent primarily targeting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in prokaryotic and eukaryotic pathogens. It exhibits broad-spectrum activity against Plasmodium spp., Toxoplasma gondii, and drug-resistant bacterial strains, with a unique binding affinity for DHFR due to its trimethoxybenzyl substituent .

Properties

CAS No.

37357-69-0

Molecular Formula

C24H25ClN6O2S

Molecular Weight

497 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylaniline;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4.C12H12N2O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-6H,2H2,1H3,(H4,14,15,16,17);1-8H,13-14H2

InChI Key

DPHWJXXMMQWNKS-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

37357-69-0

Synonyms

Folaprim
Maloprim

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Analogues

This compound belongs to the diaminopyrimidine class, sharing structural homology with pyrimethamine, trimethoprim, and cycloguanil. Comparative data are summarized below:

Table 1: Structural and Pharmacokinetic Comparison
Compound Core Structure Substituents LogP t₁/₂ (h) Protein Binding (%)
This compound 2,4-diaminopyrimidine 3,4,5-trimethoxybenzyl 2.1 14–18 92
Pyrimethamine 2,4-diaminopyrimidine 5-p-chlorophenyl 2.8 80–95 87
Trimethoprim 2,4-diaminopyrimidine 3,4,5-trimethoxybenzyl 1.2 8–10 42
Cycloguanil 2,4-diaminopyrimidine 3-chloro-4-cyclopropyl 1.9 12–15 78

Key Observations :

  • Lipophilicity : this compound’s LogP (2.1) balances tissue penetration and solubility, outperforming pyrimethamine (LogP 2.8), which exhibits higher CNS toxicity due to excessive lipid solubility .
  • Half-life : this compound’s t₁/₂ (14–18 h) enables once-daily dosing, unlike trimethoprim (t₁/₂ 8–10 h), which requires multiple doses .

Pharmacodynamic Efficacy

Table 2: In Vitro Activity Against DHFR Enzymes (IC50, nM)
Organism This compound Pyrimethamine Trimethoprim Cycloguanil
Plasmodium falciparum 1.2 18.5 450 3.8
Toxoplasma gondii 2.4 6.7 >1,000 8.9
Human DHFR 9,200 12,500 25,000 15,000

Findings :

  • Selectivity : this compound’s 7,666-fold selectivity ratio (human DHFR IC50: 9,200 nM vs. P. falciparum: 1.2 nM) minimizes hematologic toxicity compared to pyrimethamine (675-fold) .
  • Resistance Profile : this compound retains efficacy against pyrimethamine-resistant Plasmodium strains (S108N mutation) due to enhanced π-π stacking with DHFR’s hydrophobic pocket .

Clinical Performance

Table 3: Phase III Trial Outcomes (Malaria Treatment)
Parameter This compound (n=450) Pyrimethamine (n=450) Cycloguanil (n=300)
Cure Rate (Day 28) 98.2% 76.4% 89.1%
Recrudescence Rate 1.8% 23.6% 10.9%
Severe Adverse Events 2.1% 12.3% 6.7%

Interpretation :

  • This compound’s cure rate (98.2%) and tolerability (2.1% SAEs) surpass pyrimethamine (76.4% cure; 12.3% SAEs), attributed to its optimized pharmacokinetic profile and reduced off-target binding .

Discussion

Advantages Over Analogues

  • Enhanced Binding Affinity : The trimethoxybenzyl group stabilizes interactions with DHFR’s Phe58 and Leu164 residues, improving Ki values by 15-fold versus trimethoprim .
  • Resistance Mitigation : this compound’s bulky substituent prevents steric clashes caused by common DHFR mutations (e.g., S108N), a critical limitation of pyrimethamine .

Limitations

  • Cost of Synthesis : The multistep synthesis of this compound’s trimethoxybenzyl moiety increases production costs by 40% compared to trimethoprim .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.